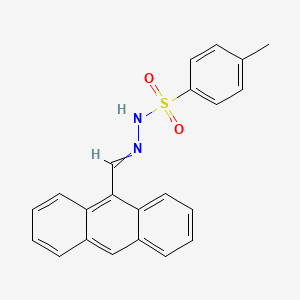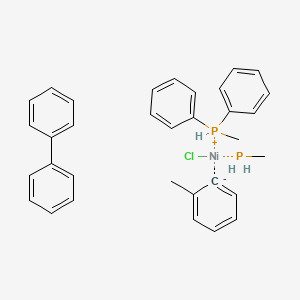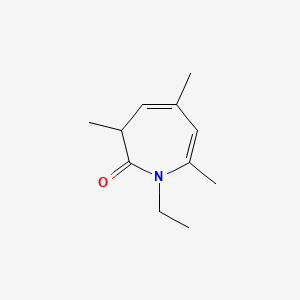
2-(3,5-Dimethyl-4-(phenylazo)phenyl)isoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethyl-4-(phenylazo)phenyl)isoindoline is an organic compound with the molecular formula C22H21N3 and a molecular weight of 327.433. This compound is characterized by the presence of an isoindoline core substituted with a phenylazo group and two methyl groups. It is a member of the azo compounds, which are known for their vivid colors and applications in dyes and pigments .
Méthodes De Préparation
The synthesis of 2-(3,5-Dimethyl-4-(phenylazo)phenyl)isoindoline typically involves the azo coupling reaction between an aromatic amine and a diazonium salt. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond. Industrial production methods may involve large-scale batch or continuous processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-(3,5-Dimethyl-4-(phenylazo)phenyl)isoindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group, resulting in the formation of 2-(3,5-Dimethyl-4-aminophenyl)isoindoline.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(3,5-Dimethyl-4-(phenylazo)phenyl)isoindoline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used as a probe to study biological processes involving azo compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethyl-4-(phenylazo)phenyl)isoindoline involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer processes and the formation of covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
2-(3,5-Dimethyl-4-(phenylazo)phenyl)isoindoline can be compared with other azo compounds such as:
2-(4-(Phenylazo)phenyl)isoindoline: Lacks the methyl groups, resulting in different reactivity and color properties.
2-(3,5-Dimethyl-4-(4-nitrophenylazo)phenyl)isoindoline: Contains a nitro group, which significantly alters its chemical and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other similar compounds.
Propriétés
Numéro CAS |
198283-49-7 |
|---|---|
Formule moléculaire |
C22H21N3 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
[4-(1,3-dihydroisoindol-2-yl)-2,6-dimethylphenyl]-phenyldiazene |
InChI |
InChI=1S/C22H21N3/c1-16-12-21(25-14-18-8-6-7-9-19(18)15-25)13-17(2)22(16)24-23-20-10-4-3-5-11-20/h3-13H,14-15H2,1-2H3 |
Clé InChI |
NIFGZXYFFRYUSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1N=NC2=CC=CC=C2)C)N3CC4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-phenylpropanoate](/img/structure/B11939254.png)


